Product packaging for ammodytin L(Cat. No.:CAS No. 130958-63-3)

ammodytin L

Cat. No.: B1178002
CAS No.: 130958-63-3
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Description

Ammodytin L is a Ser49 phospholipase A2 (PLA2) homologue isolated from the venom of the nose-horned viper, Vipera ammodytes . This protein is a catalytically inactive homologue of secreted PLA2s, characterized by key mutations including Ser49 instead of the highly conserved Asp49, which abrogates its enzymatic activity . Despite the lack of phospholipolytic activity, this compound exhibits potent and selective myotoxicity . Research has demonstrated its cytotoxic effect is specific to differentiated muscle cells and fibers, while sparing other cell types such as erythrocytes, platelets, and fibroblasts . The toxin induces irreversible damage to skeletal muscle, making it a valuable tool for studying the mechanisms of phospholipase A2-independent myonecrosis . Structurally, this compound forms dimers and possesses a positively charged C-terminal region and a hydrophobic knuckle, which are fully exposed structural determinants critical for its membrane-damaging activity . Beyond its established myotoxicity, studies have identified this compound as the primary cardiotoxic component in V. ammodytes venom, causing significant myocardial damage and atrioventricular blockade in isolated heart models . Furthermore, it has been shown to bind to presynaptic acceptors for β-neurotoxins, suggesting a potential role in neurotoxicity and providing a model to study neurotoxic mechanisms independent of PLA2 activity . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

130958-63-3

Molecular Formula

C5H15NO2SSi

Synonyms

ammodytin L

Origin of Product

United States

Molecular Architecture and Evolutionary Dynamics of Ammodytin L

Primary Structure Elucidation and Amino Acid Sequence Analysis

The determination of the primary structure of ammodytin L was crucial in understanding its functional divergence from other PLA2 enzymes. grantome.comoup.com The complete amino acid sequence was established through protein sequencing techniques, which were complemented and confirmed by the deduced sequence from its corresponding complementary DNA (cDNA). oup.com Similar to the elucidation of other venom proteins, the process for analogous toxins involved techniques like automated Edman degradation and the sequencing of peptide fragments generated by chemical (e.g., CNBr cleavage) and enzymatic (e.g., trypsin) digestion of the protein. researchgate.netrapidnovor.com

Identification of Key Residue Substitutions (e.g., Serine at Position 49)

A defining feature of this compound's primary structure is the substitution of the highly conserved aspartic acid (Asp) at position 49 with a serine (Ser) residue. oup.com This single amino acid change is critical, as the Asp-49 residue is essential for binding the Ca²⁺ cofactor required for the catalytic activity of phospholipase A2 enzymes. oup.comresearchgate.net The replacement with serine disrupts the calcium-binding loop, rendering the protein enzymatically inactive. nih.govresearchgate.net This Ser-49 substitution is a hallmark of a specific subgroup of myotoxic PLA2 homologues, which have evolved to exert their toxic effects through a Ca²⁺-independent, non-catalytic mechanism. researchgate.netebi.ac.uk Protein sequencing has also revealed microheterogeneity at position 71, where both proline and serine residues have been detected. oup.com

Comparative Sequence Homology with Cognate Phospholipase A2 Enzymes and Homologues

This compound shares a high degree of sequence similarity with other PLA2 enzymes found in the same venom, particularly the neurotoxic ammodytoxins (Atx). oup.com Despite its different pharmacological profile, this compound is structurally a close relative of these toxins. researchgate.net Comparative analysis reveals that the this compound cDNA has approximately 90% nucleotide similarity and its mature protein shows about 74% amino acid similarity to ammodytoxin B and ammodytoxin C. oup.com This high homology underscores a common evolutionary origin, with specific residue substitutions driving the functional divergence between these venom components.

Compared MoleculeHomologueSimilarity TypePercentage Similarity (%)
This compoundAmmodytoxin BAmino Acid~74
Ammodytoxin CAmino Acid~74
This compound (cDNA)Ammodytoxin B (cDNA)Nucleotide~90
Ammodytoxin C (cDNA)Nucleotide~90

Genetic Basis and Transcriptional Profiles

The genetic blueprint for this compound provides further insights into its evolution and regulation. Studies of its gene and transcript have illuminated its organization and expression, confirming its role as a specialized venom component.

cDNA Cloning and Nucleotide Sequence Determination

The nucleotide sequence of this compound was determined by cloning its cDNA from a venom gland library of Vipera ammodytes. oup.com Researchers screened the library using a mixed oligonucleotide probe designed from a highly conserved region in most PLA2 enzymes that is responsible for calcium binding. oup.com The cloned cDNA (EMBL accession no. X53036) encodes a precursor protein consisting of a 16-residue signal peptide and a 122-amino acid mature protein. oup.comresearchgate.net The signal peptide directs the nascent polypeptide for secretion, after which it is cleaved to release the mature, active toxin in the venom. oup.com

Gene Organization: Exonic and Intronic Architecture

The genomic organization of the gene encoding this compound is consistent with that of other snake venom PLA2 genes. aacmanchar.edu.in Generally, genes in this family feature a conserved structure containing multiple exons and introns. nih.govwikipedia.org This exon-intron arrangement allows for evolutionary diversification through mechanisms like exon shuffling. wikipedia.org The introns, the non-coding sequences, are removed from the precursor messenger RNA (pre-mRNA) during a process called splicing to form the mature messenger RNA (mRNA) that is subsequently translated into the protein. aacmanchar.edu.innih.gov

Tissue-Specific Expression Patterns within Venom Glands

The expression of the this compound gene is highly tissue-specific, being localized to the venom glands of the snake. researchgate.netcolab.ws Transcriptomic analyses of snake venom glands have confirmed that the genes for venom components, including PLA2 homologues like this compound, are among the most highly expressed transcripts in this specialized tissue. nih.govbiorxiv.org This targeted expression is managed by a dedicated gene regulatory network within the gland, ensuring the efficient production of this protein as a key component of the venom cocktail. biorxiv.org

Three-Dimensional Structural Characterization and Conformational Analysis

The unique biological functions of this compound, independent of enzymatic activity, are intrinsically linked to its specific three-dimensional structure. Advanced analytical techniques have provided high-resolution insights into its molecular architecture, revealing key determinants of its toxicity.

PDB ID Molecule Organism Experimental Method Resolution (Å)
3dihThis compoundVipera ammodytes ammodytesX-RAY DIFFRACTION2.60
3ux7This compoundVipera ammodytes meridionalisX-RAY DIFFRACTION2.97

This table presents summary information for the specified PDB entries of this compound.

The myotoxicity of this compound is not dependent on enzymatic activity but rather on specific structural features that facilitate membrane interaction and damage. nih.gov Crystallographic models reveal two critical regions responsible for its biological effects:

Positively Charged C-terminal Region: This region, typically encompassing residues 115-129, is rich in basic amino acids. Its positive charge is crucial for the initial electrostatic attraction to the negatively charged surfaces of target cell membranes. nih.govnih.gov

Hydrophobic Knuckle: This is a surface-exposed loop containing key hydrophobic residues. nih.govnih.gov This "knuckle" is thought to penetrate the hydrophobic core of the lipid bilayer, leading to membrane disruption and cell death. scielo.br

These determinants are fully exposed on the protein's surface, making them readily accessible for interaction with target membranes. nih.govcore.ac.uk

Identification of Structural Determinants for Biological Activity (e.g., C-terminal region, hydrophobic knuckle)

Evolutionary Pathways and Phylogenetic Relationships

The existence of a catalytically inactive yet toxic protein like this compound provides a compelling case study in molecular evolution, demonstrating how gene duplication and subsequent diversification can lead to novel biological functions.

This compound is a product of the divergent evolution of an ancestral, catalytically active PLA2 gene. nih.govnih.gov The high degree of structural homology between this compound and active PLA2s from the same venom is strong evidence of this evolutionary link. nih.gov The evolutionary trajectory involved the loss of enzymatic activity, which is not essential for its myotoxic effects, while preserving and likely enhancing its cytotoxicity and membrane-damaging capabilities. nih.gov Analysis of nucleotide substitution patterns in the protein-coding exons suggests a process of positive Darwinian selection, where mutations conferring a new function (myotoxicity independent of catalysis) were favorably selected. nih.gov

The emergence of this compound and other PLA2 isoforms in viper venoms is a direct result of gene duplication events. nih.govfrontiersin.org Comparative analysis of the genes for this compound and the neurotoxic ammodytoxin C reveals that they likely arose from the duplication of a common ancestral gene. nih.gov Following duplication, these paralogous genes underwent functional divergence. While one copy might have retained or specialized its enzymatic and neurotoxic functions, the lineage leading to this compound accumulated mutations that abolished catalysis while refining its myotoxic properties. psu.edu This process of gene duplication followed by neofunctionalization is a common theme in the evolution of snake venom complexity, allowing for the generation of a diverse arsenal (B13267) of toxins from a limited set of ancestral gene families. psu.edu Phylogenetic analyses of PLA2 genes from various vipers show distinct clusters for different isoforms, indicating that these diversification events have occurred throughout the evolutionary history of these snakes. nih.gov

Role of Retrotransposable Elements (e.g., Bov-B LINE) in Gene Evolution

The genetic landscape of this compound has been significantly shaped by the insertion of retrotransposable elements, particularly the Bov-B long interspersed nuclear element (LINE). A key finding is the presence of a 5'-truncated Bov-B LINE sequence within the fourth intron of the this compound gene in Vipera ammodytes. nih.gov This discovery is noteworthy because Bov-B LINEs were initially thought to be specific to ruminants, and their presence in Viperidae snakes points to a horizontal transfer event between these evolutionarily distant vertebrate classes. nih.govlacertilia.de

The insertion of this Bov-B LINE into the V. ammodytes PLA2 gene locus is a relatively recent evolutionary event, estimated to have occurred approximately 5 million years ago. nih.gov This is supported by the absence of this element at the same orthologous positions in the PLA2 genes of other snake species. nih.govnih.gov The presence of this retrotransposon is not an isolated case; it is widespread throughout the genomes of Viperidae snakes, with the V. ammodytes genome containing an estimated 62,000 to 75,000 copies of the 3' end of the Bov-B LINE. nih.govnih.gov

The identification of the same Bov-B LINE element in the fourth intron of both the this compound and ammodytoxin C genes suggests that these two genes are the result of a duplication of a common ancestral gene. nih.gov While the intron and flanking sequences of these two genes show a high degree of conservation (93-97%), the exons that code for the mature protein exhibit a different pattern. nih.gov The nucleotide substitutions in these protein-coding regions are not random, occurring preferentially at the first and second codon positions, which is indicative of positive Darwinian evolution driving the development of a new function. nih.gov

The wide distribution of Bov-B LINEs within the Viperidae family, potentially predating the divergence of the Viperinae and Crotalinae subfamilies, makes it a valuable phylogenetic marker. nih.govnih.gov Phylogenetic analysis of the truncated Bov-B LINE sequences reveals two distinct clusters, one for Bovidae and one for snakes, further supporting the hypothesis of an early horizontal transfer of this transposable element. nih.gov The mechanism of this transfer is thought to involve vectors such as ixodid ticks. nih.gov

Table 1: Characteristics of Bov-B LINE in the this compound Gene

FeatureDescriptionReference
Element Type 5'-truncated Bov-B Long Interspersed Nuclear Element (LINE) nih.gov
Location Fourth intron of the this compound gene in Vipera ammodytes nih.gov
Estimated Time of Insertion Approximately 5 million years ago nih.gov
Proposed Origin Horizontal gene transfer from Ruminantia nih.govlacertilia.de
Significance Indicates a gene duplication event leading to this compound and ammodytoxin C; acts as a phylogenetic marker for Viperidae. nih.govnih.gov

Phylogenetic Analysis of this compound Isoforms within Viperidae Phospholipase A2s

The evolution of this compound is further illuminated through phylogenetic analysis of its various isoforms in the context of other phospholipase A2 enzymes from the Viperidae family. European viper venoms exhibit a remarkable diversity of PLA2s, with multiple species and numerous isoforms being expressed. nih.gov this compound is one of six PLA2 species found, which collectively include at least 19 different isoforms. nih.gov

Phylogenetic studies of PLA2s from European vipers have revealed a strong correlation between the geographic origin of the snake and the clustering of the different isoforms for each PLA2 species. nih.gov This suggests that the evolution of these venom components is geographically dependent, likely driven by local selective pressures such as prey availability. csic.es

The evolutionary pattern of these PLA2s is described as paradoxical. nih.gov While some paralogous genes show Ka/Ks ratios (the ratio of non-synonymous to synonymous substitution rates) of less than 1, indicating purifying selection, others, particularly those for vaspin B and some ammodytoxin isoforms, have ratios greater than 1.09, suggesting positive selection for novel functions. nih.gov Different isoforms also display varied patterns of mutation, though the mechanisms directing these mutations to specific exons are not yet fully understood. nih.gov

Homologs to the enzymatically inactive, myotoxic this compound have been identified in various Vipera ammodytes populations, alongside other PLA2s like the neutral ammodytin I2 and the neurotoxic ammodytoxins. csic.es The presence and relative abundance of these different PLA2 types can vary, for example, with the age of the snake, reflecting ontogenetic shifts in venom composition that are likely tied to changes in diet. csic.es

The study of PLA2 multigene families in snakes reveals a broader evolutionary narrative of repeated gene duplication followed by functional divergence. nih.gov This process has allowed for the evolution of a wide array of pharmacological effects from an ancestral, non-toxic PLA2 enzyme. nih.gov

Elucidation of Ammodytin L S Molecular and Cellular Mechanisms of Action

Mechanistic Basis of Non-Enzymatic Activity

Demonstration of Absence of Phospholipase A2 Catalytic Activity

Numerous studies have demonstrated that ammodytin L is devoid of, or exhibits very low levels of, phospholipase A2 enzymatic activity nih.govnih.govnih.govnih.govebi.ac.uknih.govmolekulske-interakcije.si. This lack of catalytic function is a key characteristic that differentiates it from typical sPLA2 enzymes, which exert their effects primarily through the hydrolysis of phospholipids (B1166683) in cell membranes mdpi.comnih.gov. The absence of detectable enzymatic activity in recombinant this compound has been experimentally confirmed molekulske-interakcije.si. While some earlier studies on isolated natural forms of Lys49 and Ser49 sPLA2s reported low levels of activity, this was potentially attributed to contamination with trace amounts of enzymatically active Asp49 sPLA2s molekulske-interakcije.si.

Structural and Functional Consequences of Serine Substitution at Position 49 for Catalytic Inactivity

The catalytic inactivity of this compound is primarily attributed to a critical amino acid substitution at position 49. In most enzymatically active sPLA2s, this position is occupied by a conserved aspartic acid (Asp-49), which is essential for coordinating the calcium ion (Ca2+) cofactor required for catalysis ijs.sinih.govmolekulske-interakcije.siacs.org. This compound, however, has a serine residue (Ser-49) at this position ijs.sinih.govacs.org. This substitution prevents the proper coordination of the essential Ca2+ ion, thereby abolishing or severely impairing the enzyme's catalytic activity ijs.sinih.govmolekulske-interakcije.siacs.org.

While the Ser-49 substitution is a major determinant of inactivity, studies with mutants of other sPLA2 homologues suggest that residue 49 might not be the sole factor responsible for the lack of catalytic activity ijs.si. However, the substitution of Ser-49 and other residues in the Ca2+-binding loop of this compound has been shown to restore enzymatic activity in mutant forms nih.govmolekulske-interakcije.siacs.org. This highlights the crucial role of the region around position 49 in the catalytic function of these proteins.

Interactions with Biological Membranes and Subsequent Perturbations

Despite its lack of enzymatic activity, this compound is highly active in inducing myonecrosis in vivo and exhibits potent membrane-damaging activity in vitro ijs.siebi.ac.uk. This indicates that its toxic effects are mediated through a catalytically independent mechanism involving direct interactions with biological membranes ijs.sinih.gov.

Hypothesized Direct Interaction with Lipid Bilayers

Current evidence suggests that this compound exerts its effects through direct protein-membrane interactions ijs.si. Studies on artificial membranes have indicated a direct interaction between this compound and the hydrophobic core of the lipid bilayer nih.gov. This interaction is hypothesized to involve the binding and incorporation of the protein into the membrane structure ebi.ac.uk. This compound, being a highly basic protein, exhibits high apparent binding affinities for both anionic and zwitterionic membranes, with significantly higher affinities compared to an enzymatically active homologue like ammodytoxin A ijs.si.

Calcium-Independent Membrane-Damaging Activities

A key feature of this compound's mechanism of action is its ability to induce membrane damage in a calcium-independent manner nih.govnih.govnih.govebi.ac.uk. This is in contrast to the membrane-damaging effects of enzymatically active sPLA2s, which are typically calcium-dependent and linked to phospholipid hydrolysis nih.govacs.org. This compound can provoke rapid and extensive release of the aqueous content of liposomes without detectable phospholipid hydrolysis and in the absence of Ca2+ nih.gov. This calcium-independent leakage mechanism is kinetically distinct from calcium-dependent leakage induced by enzymatically active phospholipases, suggesting a fundamentally different mode of interaction with the lipid bilayer nih.gov. The calcium-independent membrane-damaging activity of this compound appears to be related to the presence of anionic phospholipids in the membrane and involves a significant disruption of the bilayer structure molekulske-interakcije.si.

Modulation of Membrane Permeability and Integrity

This compound's interaction with biological membranes leads to significant perturbations, including the modulation of membrane permeability and integrity ebi.ac.ukmolekulske-interakcije.si. The calcium-independent membrane damage induced by this compound results in the release of entrapped substances from vesicles, indicating an increase in membrane permeability ijs.sinih.govmolekulske-interakcije.si. Studies using probes of lipid membrane organization have shown that this compound causes a profound perturbation of the arrangement of lipid chains within the membrane interior nih.gov. This disruption of the lipid bilayer structure is a likely mechanism by which this compound compromises membrane integrity and increases permeability nih.govebi.ac.ukmolekulske-interakcije.si.

Data Table: Comparison of this compound and Enzymatically Active sPLA2 Homologues

FeatureThis compound (AtnL)Enzymatically Active sPLA2 (e.g., Ammodytoxin A)
Phospholipase A2 ActivityLittle or no detectable activity ijs.simolekulske-interakcije.siHigh activity molekulske-interakcije.si
Residue at Position 49Serine (Ser-49) ijs.siacs.orgAspartic Acid (Asp-49) ijs.siacs.org
Ca2+ CoordinationImpaired/Absent ijs.siacs.orgEssential for catalysis ijs.siacs.org
Myotoxicity in vivoPotent ijs.siebi.ac.ukVariable (some are neurotoxic) ijs.simdpi.com
Membrane Damage in vitroPotent, Ca2+-independent ijs.sinih.govnih.govebi.ac.ukPrimarily Ca2+-dependent nih.govacs.org
Interaction with Lipid BilayerDirect binding and perturbation nih.govebi.ac.ukPrimarily surface binding for catalysis nih.gov
Membrane PermeabilityIncreases (Ca2+-independent) nih.govmolekulske-interakcije.siIncreases (Ca2+-dependent) nih.govacs.org

Cellular Targeting Specificity and Pathological Manifestations in Pre-clinical Models

This compound exhibits a pronounced selectivity in its cellular interactions, with its most significant effects directed towards differentiated muscle cells. This specificity underlies the observed myotoxicity and cardiotoxicity in experimental systems.

Cardiotoxicity: Effects on Cardiac Function in in vitro and ex vivo Models

In addition to its myotoxic effects on skeletal muscle, this compound has been identified as the principal component responsible for the cardiotoxicity present in Vipera ammodytes ammodytes venom. nih.govwikipedia.orgfishersci.com The effects of this compound on cardiac function have been investigated using ex vivo models, particularly isolated perfused rat hearts. nih.govwikipedia.orgfishersci.ca

Exposure of isolated perfused rat hearts to this compound leads to significant and irreversible cardiotoxicity, notably characterized by the induction of atrioventricular (AV) blockade. nih.govwikipedia.orgwikipedia.orgfishersci.fi This disruption of the heart's electrical conduction system is a prominent feature of this compound-induced cardiotoxicity.

Studies using isolated perfused rat heart preparations have shown that this compound affects myocardial contractility and various hemodynamic parameters. The toxin induces a notable increase in diastolic pressure and a reduction in developed left ventricular pressure, systolic left ventricular pressure, coronary flow, and heart rate. nih.gov The detection of high levels of intracellular markers, including creatine (B1669601) kinase, lactate (B86563) dehydrogenase, aspartate aminotransferase, and troponin I, in the sinus effluent of these hearts indicates myocardial damage, which is considered the primary basis for the observed cardiotoxic effects, including the alterations in contractility and hemodynamic parameters. nih.govwikipedia.org

Induction of Atrioventricular Blockade

Effects on Fibroblast Proliferation and DNA Synthesis

Studies have shown that this compound can influence the proliferative activity of fibroblasts. In cultured rat 208F fibroblasts, challenge with this compound leads to an increase in [³H]thymidine incorporation, a marker of DNA synthesis. This suggests that the toxin can promote DNA synthesis and exert a proliferative, or "myogenic," effect on these cells. nih.govnih.gov The increase in [³H]thymidine incorporation indicates enhanced DNA synthesis, a key event in cell proliferation. nih.govnih.gov Heparin, a substance known to inhibit the necrotic effect of this compound in myotubes, has also been observed to reduce the toxin's effect on DNA synthesis in fibroblasts. nih.govnih.gov

The proliferative effect of this compound on fibroblasts appears to be dose-dependent, similar to observations with other secretory phospholipase A2 proteins. physiology.org This effect may be mediated through similar transduction pathways as those activated by secretory phospholipase A2, even though this compound lacks enzymatic activity. physiology.org

Non-Specific Effects on Other Cell Types

While this compound is known for its potent myotoxicity, its effects on other cell types appear to be limited or absent, particularly in non-differentiated cells. In vitro studies have demonstrated that at concentrations that induce necrosis in differentiated myotubes, this compound does not cause morphological or functional alterations in various other cell types. nih.govnih.govnih.gov

Specifically, cell types such as platelets, red blood cells (erythrocytes), and lymphocytes show neither morphological nor functional changes when exposed to this compound. nih.govnih.govnih.gov Experiments using Xenopus kidney cell line B3.2 also indicated that this compound was unable to affect parameters of cell viability, including lactate dehydrogenase leakage, [³H]thymidine incorporation, growth curves, or morphological changes. nih.gov These findings suggest a degree of specificity in this compound's cytotoxic action, primarily targeting differentiated muscle cells while sparing other cell types like those found in blood and kidneys. nih.gov

A non-specific membrane effect of this compound was ruled out using platelets as reference cells, as no platelet aggregation or increase in intracellular calcium was observed. nih.gov

Modulation of Intracellular Signaling Pathways

This compound has been shown to modulate intracellular signaling pathways, with a notable impact on calcium ion homeostasis. nih.govnih.gov This modulation is considered a key aspect of its cellular effects.

Regulation of Intracellular Calcium Ion Homeostasis

A significant effect of this compound is its ability to increase intracellular calcium ion ([Ca²⁺]i) concentration. nih.govnih.gov The regulation of intracellular calcium is a critical process for various cellular functions, including proliferation and cell survival. ebi.ac.ukebi.ac.ukmdpi.commdpi.com

Calcium Release from Intracellular Stores

Research indicates that this compound increases intracellular Ca²⁺ primarily by acting on intracellular stores. nih.govnih.gov This release from internal reserves suggests an interaction with mechanisms controlling calcium sequestration within organelles like the endoplasmic reticulum. nih.govnih.govmdpi.comconicet.gov.ar The increase in intracellular Ca²⁺ induced by this compound in fibroblasts appears to involve the activation of a phosphatidylinositol-specific phospholipase C. nih.govnih.gov

Role of Calcium in Cytotoxic Effects

Calcium ions play a crucial role in the cytotoxic effects observed with this compound, particularly in differentiated muscle cells. nih.govucr.ac.cr The presence of calcium ions is implicated in the muscle-damaging activity of the toxin. nih.gov For instance, the release of creatine kinase, a marker of muscle damage, in differentiated myotubes treated with this compound is strongly dependent on the presence of calcium ions. nih.gov The presence of EGTA, a calcium chelator, in the incubation buffer has been shown to reduce the release of creatine kinase by 50%. nih.gov

While this compound increases intracellular calcium in both myoblasts and myotubes, the subsequent large calcium influx and extensive cell death are observed only in myotubes. researchgate.net This suggests that while calcium mobilization from intracellular stores occurs in both cell types, the differential sensitivity to this compound-induced cytotoxicity in myotubes is linked to a later stage involving plasma membrane permeability and significant calcium influx. researchgate.net The extent of cytosolic calcium increment may influence the type of cellular degenerative response, such as apoptosis or necrosis. ucr.ac.cr

Activation of Phosphatidylinositol-Specific Phospholipase C

This compound is thought to increase intracellular Ca²⁺ by potentially activating a phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govnih.gov PI-PLC enzymes are key players in signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two important second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). wikipedia.orgbmbreports.org IP₃ is known to bind to its receptors on the endoplasmic reticulum, leading to the release of calcium from intracellular stores. mdpi.combmbreports.orgpsu.edu The activation of PI-PLC by this compound provides a plausible mechanism for the observed increase in intracellular calcium originating from internal reserves. nih.govnih.gov

Interactions at the Neuromuscular Junction (Pre-synaptic Studies)

Binding to Presynaptic Acceptors of Other Neurotoxic Phospholipase A2s (e.g., Ammodytoxin C)

Research indicates that this compound interacts with presynaptic acceptors utilized by other neurotoxic PLA2s, specifically the beta-neurotoxic ammodytoxin C (AtxC), which is also found in Vipera ammodytes ammodytes venom nih.govresearchgate.netresearchgate.net. Despite lacking enzymatic activity, this compound has been shown to completely inhibit the specific binding of radioiodinated ammodytoxin C to fish presynaptic membranes isolated from the electric organ of Torpedo marmorata nih.govresearchgate.net.

Cross-linking experiments further support this interaction. Using radioiodinated this compound, researchers observed labeling of the same membrane proteins that are labeled by radioiodinated ammodytoxin C. These proteins have apparent molecular masses of approximately 70 kDa, 38.5-57.4 kDa, and 19.7 kDa nih.govresearchgate.net. The binding of radioiodinated this compound to these proteins is completely prevented by the presence of ammodytoxin C, but not by a non-toxic PLA2 like ammodytin I2 nih.govresearchgate.net. This suggests that this compound competes with ammodytoxin C for shared binding sites on the presynaptic membrane nih.govresearchgate.net.

The ability of this compound to bind to the same presynaptic acceptor as ammodytoxin C, despite its lack of enzymatic activity, highlights a potential mechanism of action for beta-neurotoxins that is independent of phospholipase A2 catalysis nih.govresearchgate.net. This characteristic makes this compound a valuable tool for studying the non-enzymatic aspects of beta-neurotoxin activity nih.gov.

Influence on Neuromuscular Transmission in Isolated Preparations

Studies using isolated neuromuscular preparations, such as the frog m. cutaneus pectoris, have examined the influence of this compound on neuromuscular transmission nih.govpopline.orgnih.gov. While this compound is recognized for its myotoxic effects leading to muscle fiber destruction, it also exerts presynaptic effects nih.govpopline.orgnih.gov. Electron microscopy of frog neuromuscular junctions exposed to this compound revealed damage to muscle fibers, while the nerve terminals appeared to remain intact nih.govpopline.org.

Electrophysiological studies have provided insights into the presynaptic actions of this compound. At a concentration of 100 nM, this compound significantly increases the frequency of miniature endplate potentials (MEPPs), which is indicative of increased spontaneous quantal acetylcholine (B1216132) release from motor nerve endings nih.gov. At concentrations of 100 nM or higher, the toxin also decreases the amplitude of endplate potentials (EPPs) and the membrane potential simultaneously nih.gov. No significant effect on EPPs was observed at concentrations below 100 nM nih.gov.

Measurements of electrically triggered isometric muscle contractions in frog neuromuscular preparations demonstrate that this compound depresses neuromuscular transmission nih.govpopline.org. This depression is observed in both curarized and untreated preparations, with notable differences in the time courses of the effects, suggesting the involvement of a neurotoxic effect in addition to myotoxicity nih.govpopline.org.

Biological and Pharmacological Relevance in Pre Clinical Research

Contribution to the Pathophysiology of Vipera ammodytes Envenomation

Ammodytin L is a significant contributor to the pathology of envenomation by Vipera ammodytes. mdpi.comfrontiersin.org Its primary effect is myotoxicity, causing damage to muscle tissue. nih.govnih.gov In vitro and in vivo studies have demonstrated that this compound induces a rapid and dramatic lytic process in differentiated muscle cells, leading to necrosis. nih.govnih.gov This myotoxic activity is a key factor in the local and systemic tissue damage observed in victims of Vipera ammodytes bites.

Counteracting this compound Activity in Pre-clinical Settings

The development of effective treatments for snakebite envenomation is a critical area of research. Preclinical studies have focused on two main strategies to counteract the toxic effects of this compound: neutralization by specific antivenoms and pharmacological inhibition.

Neutralization Mechanisms by Specific Antivenoms

Antivenoms, which are composed of polyclonal antibodies, are the primary treatment for snakebites. mdpi.com In preclinical studies, specific antivenoms have been shown to effectively neutralize the activity of Vipera ammodytes venom, including the effects of this compound. mdpi.com For instance, research on rat diaphragm neuromuscular preparations demonstrated that antivenom could abolish the progressive decrease in muscle contractility caused by the venom. mdpi.com Furthermore, these antivenoms have been shown to completely neutralize the activity of phospholipases A2 in in-vitro tests. mdpi.com

Several commercially available antivenoms, such as Viperfav and Inoserp Europe, have demonstrated efficacy in neutralizing the procoagulant effects of Vipera ammodytes venom in preclinical models. mdpi.comnih.gov While these studies primarily focused on coagulopathy, the broad-spectrum nature of these antivenoms suggests they also target other venom components like this compound. However, the effectiveness of different antivenoms can vary depending on the specific venom composition, which can even differ between neonatal and adult snakes. mdpi.comnih.gov

AntivenomTarget VenomKey Preclinical FindingsReference
ViperfavEuropean viper venomsEffectively neutralizes procoagulant effects of both neonate and adult V. a. meridionalis venom. mdpi.comnih.gov
Inoserp EuropePolyvalent (various European vipers)Effectively neutralizes coagulopathic effects of both neonate and adult V. a. meridionalis venom. mdpi.comnih.gov
ViperaTAbPrimarily Vipera berus venomLimited efficacy against severe symptoms of V. ammodytes envenomation. mdpi.com

Pharmacological Inhibition of this compound Effects (e.g., Heparin)

Pharmacological inhibitors offer an alternative or complementary approach to antivenom therapy. Heparin, a well-known anticoagulant, has been investigated for its ability to counteract the effects of this compound. nih.govphysiology.org Preclinical studies have shown that heparin can inhibit the necrotic effect of this compound on myotubes. nih.gov It also reduces the toxin's effect on DNA synthesis in fibroblasts. nih.gov

The mechanism of heparin's inhibitory action appears to be related to its ability to interfere with the interaction between this compound and the cell membrane. physiology.org Heparin has been shown to inhibit the binding of phospholipase A2 to rat aortic smooth muscle cells. physiology.org Specifically, in the context of this compound-induced effects on fibroblasts, heparin was found to inhibit the late sustained increase in intracellular calcium. nih.gov This suggests that heparin's protective effect is due to a direct interaction with the toxin, preventing it from binding to its target on the cell surface. physiology.org

This compound as a Molecular Tool in Biomedical Research

The unique properties of this compound, particularly its lack of enzymatic activity, make it an invaluable tool for biomedical research. It allows scientists to isolate and study specific cellular mechanisms that are often obscured by the enzymatic activity of other toxins.

Investigation of Membrane-Damaging Mechanisms Independent of Enzymatic Hydrolysis

This compound serves as an excellent model for studying how proteins can damage cell membranes without enzymatic action. nih.govresearchgate.net Its myotoxic effects are a direct result of its interaction with the plasma membrane of muscle cells. ijs.si Research using artificial membranes has shown a direct interaction between this compound and the hydrophobic core of the lipid bilayer. nih.gov This interaction is thought to disrupt the membrane structure, leading to cell death. researchgate.net

Studies on phospholipid vesicles have further elucidated this mechanism. This compound can induce the leakage of contents from vesicles, particularly those containing anionic phospholipids (B1166683), in a calcium-independent manner. ijs.simolekulske-interakcije.si This indicates that the toxin's ability to damage membranes is not reliant on the presence of calcium, a common cofactor for many phospholipase A2 enzymes. By creating enzymatically active mutants of this compound, researchers have been able to demonstrate that the loss of enzymatic activity in the natural toxin actually optimizes its calcium-independent membrane-damaging ability and myotoxic specificity. acs.org

Probing Cellular Ion Channel and Receptor Specificity

This compound's ability to interact with specific cellular components makes it a useful probe for studying ion channels and receptors. ontosight.ai While not a direct channel blocker in the classical sense, its effects on cells often involve changes in ion concentrations. For example, in frog neuromuscular preparations, this compound was found to increase the spontaneous release of acetylcholine (B1216132) from motor nerve endings, an effect observed as an increase in the frequency of miniature endplate potentials. nih.gov This suggests an interaction with presynaptic components that regulate neurotransmitter release.

Elucidating Complex Intracellular Signaling Networks

This compound has been instrumental in dissecting intricate intracellular signaling pathways, primarily due to its selective action and its ability to modulate key second messengers. Although it lacks enzymatic activity, its interaction with cell membranes can trigger significant downstream effects. portlandpress.com

Research on rat 208F fibroblasts has demonstrated that this compound can stimulate an increase in [3H]thymidine incorporation, suggesting a myogenic effect. portlandpress.com A key finding in these studies is the toxin's ability to increase intracellular calcium (Ca2+) concentrations. portlandpress.comnih.gov This elevation of Ca2+ is not due to an influx from the extracellular environment but rather from its release from intracellular stores. portlandpress.com This suggests that this compound likely activates a phosphatidylinositol-specific phospholipase C (PI-PLC). portlandpress.comnih.gov The activation of PI-PLC would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize calcium from the endoplasmic reticulum and activate protein kinase C (PKC), respectively.

Interestingly, the presence of heparin has been shown to inhibit the necrotic effects of this compound in myotubes and also reduces its impact on DNA synthesis in fibroblasts. portlandpress.comnih.gov Heparin specifically inhibits the sustained increase in intracellular Ca2+ induced by the toxin, further highlighting the central role of calcium signaling in the cellular response to this compound. portlandpress.comnih.gov

The effect of this compound appears to be highly dependent on the differentiation state of the cells. In differentiated myotubes from L-6 rat skeletal muscle cells, the toxin induces a significant release of creatine (B1669601) kinase, a marker of muscle damage, an effect that is partially dependent on the presence of extracellular calcium. nih.gov However, in undifferentiated myoblasts, while no membrane damage is observed, there is a notable increase in intracellular calcium concentration. nih.gov This differential effect underscores the complexity of the toxin's interaction with cellular targets and its potential as a tool to study signaling pathways related to cell differentiation and cytotoxicity.

Conceptual Potential in Therapeutic Discovery (Pre-clinical Perspectives)

The unique properties of this compound have spurred conceptual explorations into its potential therapeutic applications from a pre-clinical standpoint. These investigations primarily revolve around computational methods and theoretical frameworks for developing new bioactive agents.

In silico Screening and Molecular Docking Studies against Disease-Relevant Targets

In silico screening and molecular docking have become powerful tools in drug discovery, allowing for the rapid assessment of the binding potential of molecules against various therapeutic targets. researchgate.net this compound has been included in such screening studies to evaluate its potential against disease-relevant proteins.

One notable study investigated the efficacy of selected proteins from Vipera ammodytes ammodytes venom, including this compound, against molecular targets of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netcbu.edu.tr The study focused on the main protease (3CLpro) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, both of which are crucial for the viral life cycle. researchgate.netcbu.edu.tr Using AutoDock Vina software, molecular docking simulations were performed to predict the binding affinity of this compound to these targets. researchgate.netcbu.edu.tr The results indicated that this compound, along with other venom components, exhibited favorable binding energies, suggesting a potential inhibitory interaction. researchgate.netcbu.edu.tr

Venom ProteinTargetBinding Energy (kcal/mol)
This compoundMain protease (3CLpro)Favorable (Negative Value)
This compoundACE2Favorable (Negative Value)

This table summarizes the findings from an in silico study on the interaction of this compound with SARS-CoV-2 molecular targets. The negative binding energy values suggest a favorable interaction. researchgate.netcbu.edu.tr

While these in silico findings are promising and suggest that this compound could serve as a scaffold for developing novel inhibitors, it is crucial to note that these are predictive studies. researchgate.netcbu.edu.tr Further in vitro and in vivo validation is necessary to confirm these potential antiviral activities. researchgate.netcbu.edu.tr

Development of Bioactive Peptides Derived from this compound (Theoretical Frameworks)

Bioactive peptides, short protein fragments with specific biological activities, are of significant interest in drug development. ethz.chpsu.edu They can be derived from larger proteins through enzymatic hydrolysis or synthesis. psu.edunih.gov The amino acid sequence of these peptides determines their function, which can range from antimicrobial and antihypertensive to immunomodulatory effects. ethz.ch

Theoretically, this compound, as a protein, can serve as a parent molecule for the generation of novel bioactive peptides. Although specific studies on deriving bioactive peptides directly from this compound are not yet prevalent, a theoretical framework can be proposed based on established principles of peptide science.

Conceptual Framework for this compound-Derived Bioactive Peptides:

Sequence Analysis and In Silico Prediction: The primary amino acid sequence of this compound would be analyzed to identify potential bioactive motifs. Bioinformatic tools and databases can predict regions within the protein that are likely to exhibit specific activities (e.g., antimicrobial, cell-penetrating, or receptor-binding).

Enzymatic Hydrolysis Simulation: In silico digestion of the this compound sequence using various proteases (e.g., trypsin, chymotrypsin) can predict the fragments that would be released. The properties of these virtual peptides can then be assessed.

Synthesis and In Vitro Screening: Based on the predictions, promising peptide sequences would be chemically synthesized. These synthetic peptides would then be subjected to a battery of in vitro assays to screen for the desired biological activity, such as antimicrobial efficacy, anti-inflammatory effects, or interaction with specific cellular receptors.

Structure-Activity Relationship (SAR) Studies: Once active peptides are identified, SAR studies would be conducted. This involves systematically modifying the peptide sequence (e.g., amino acid substitutions, truncations) to optimize its activity, stability, and specificity.

This theoretical framework provides a roadmap for harnessing the chemical diversity within the this compound molecule to develop novel, smaller, and potentially more specific therapeutic agents.

Advanced Methodologies and Future Directions in Ammodytin L Research

Protein Engineering and Site-Directed Mutagenesis for Structure-Function Relationship Studies

Protein engineering, particularly through site-directed mutagenesis, has been a cornerstone in elucidating the complex structure-function relationships of ammodytin L and its related toxins. expasy.orgrcsb.orgdrugdiscoverynews.comntu.edu.tw Although this compound exhibits high sequence similarity to phospholipase A2 enzymes, it is naturally devoid of enzymatic activity due to a critical serine-for-aspartate substitution at position 49 in the calcium-binding loop. rcsb.orgethz.ch This has made it an intriguing subject for mutagenesis studies.

Researchers have successfully cloned the complementary DNA (cDNA) for this compound and expressed it in heterologous systems to produce mutants. expasy.org A key focus of these studies has been to restore phospholipase A2 activity to the inactive this compound scaffold. By substituting Ser-49 and other residues within the Ca2+-binding loop, scientists have created enzymatically active mutants. ethz.ch These engineered proteins have been pivotal in demonstrating that the lack of enzymatic activity in wild-type this compound is directly linked to its altered calcium-binding capacity. expasy.orgethz.ch

Furthermore, the creation of chimeric proteins, combining domains from this compound and its enzymatically active counterparts like ammodytoxin A, has allowed for a detailed investigation into the molecular determinants of neurotoxicity and myotoxicity. expasy.org These studies have helped to map specific regions of the protein responsible for its various pharmacological effects, contributing significantly to our understanding of how subtle changes in protein structure can lead to profound differences in biological function. expasy.org

Recombinant Expression Systems and Protein Renaturation Methodologies

To obtain the quantities of protein necessary for structural and functional studies, researchers have utilized recombinant expression systems. The cDNA corresponding to the mature this compound protein has been cloned and expressed, most commonly in the bacterium Escherichia coli. expasy.org This system allows for the high-level production of the protein. ebi.ac.ukresearchgate.net

However, expression in E. coli often results in the protein being sequestered into inactive, insoluble aggregates known as inclusion bodies. expasy.org Therefore, a critical step following expression is the solubilization and subsequent renaturation of the protein to its correctly folded, biologically active conformation. This process involves carefully controlled in vitro folding techniques, where the inactive protein is treated with denaturants and then gradually refolded into its native state. expasy.org The successful renaturation of recombinant this compound and its mutants has been essential for their characterization and for confirming that the engineered proteins behave as predicted. expasy.org This approach has not only provided a reliable source of this compound for research but also serves as a model for the production of other venom proteins. ebi.ac.uk

Advanced Structural Determination Techniques (e.g., Cryo-Electron Microscopy, Nuclear Magnetic Resonance Spectroscopy)

The three-dimensional structure of a protein is fundamental to understanding its function. For this compound, X-ray crystallography has been successfully employed to determine its atomic structure. The crystal structure of this compound has been solved and is available in the Protein Data Bank (PDB ID: 3dih), revealing the classic phospholipase A2 fold despite its enzymatic inactivity. rcsb.orgmdpi.com This structural data provides a precise, atom-level map that underpins all functional and mutagenesis studies, allowing researchers to visualize the effects of amino acid substitutions. rcsb.orgresearchgate.net

While X-ray crystallography has provided a static snapshot of the protein, other advanced techniques hold promise for future research. Cryo-Electron Microscopy (Cryo-EM) is a powerful tool for determining the structure of proteins and large complexes in a near-native state. frontiersin.orgfu-berlin.deresearchgate.net Although no cryo-EM structures of this compound have been reported to date, this technique could be invaluable for visualizing its interaction with membrane components or potential protein receptors, providing insights into its membrane-damaging mechanism. researchgate.netembl-hamburg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for studying protein structure and dynamics in solution. ebi.ac.uknih.govnsf.gov NMR could reveal information about the flexibility of different regions of this compound, which might be crucial for its function. nih.govnsf.gov To date, specific NMR structural studies on this compound are not published, but the application of this technique could complement the existing crystal structure data by providing a dynamic view of the protein in a solution environment, which may more closely mimic its physiological state. ntu.edu.twebi.ac.uk

TechniqueContribution to this compound ResearchPDB Code (if applicable)Potential Future Application
X-Ray CrystallographyDetermined the high-resolution 3D structure. rcsb.orgmdpi.com3dih rcsb.orgmdpi.comresearchgate.netCo-crystallization with membrane mimetics or binding partners.
Cryo-Electron MicroscopyNot yet applied.N/AStructural analysis of this compound interacting with lipid bilayers or cellular receptors. fu-berlin.deresearchgate.net
NMR SpectroscopyNot yet applied for full structure determination.N/AAnalysis of protein dynamics and interactions in solution. ebi.ac.uknih.govnsf.gov

Computational Biology and Bioinformatic Approaches

The study of this compound, a myotoxic phospholipase A2 (PLA2) analogue from the venom of the nose-horned viper (Vipera ammodytes ammodytes), is increasingly benefiting from computational and bioinformatic methodologies. researchgate.net These in silico techniques provide profound insights into its molecular interactions and aid in the identification of potential therapeutic targets, complementing traditional experimental research. researchgate.netosti.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the dynamic behavior of proteins and their interactions with other molecules at an atomic level. ijbiotech.com While specific MD simulation studies focusing exclusively on this compound are not extensively documented in public literature, the application of this technique to homologous snake venom phospholipases A2 (svPLA2s) provides a clear blueprint for future research directions. sciencepublishinggroup.comacs.orgoatext.com

MD simulations are instrumental in understanding the conformational changes that are critical for a protein's function. ijbiotech.com For instance, studies on other svPLA2s have used MD simulations to elucidate the crucial role of calcium ions (Ca2+) in catalysis. researchgate.netsciencepublishinggroup.com These simulations revealed that the binding of Ca2+ to the active site induces significant conformational changes, widening the catalytic cleft to better accommodate the phospholipid substrate. researchgate.netsciencepublishinggroup.com This dynamic understanding of the active site is fundamental for designing specific inhibitors.

Furthermore, MD simulations have been employed to clarify the mechanism of toxicity for PLA2-like proteins. acs.org Simulations of PLA2-derived peptides interacting with model cell membranes have shown that these peptides can spontaneously aggregate, induce membrane thinning, and form transient pores. acs.org This process dramatically increases the membrane's permeability to ions like Ca2+, leading to uncontrolled influx and subsequent cell death. acs.org Applying similar MD simulation protocols to this compound could precisely map its interaction with cell membranes, revealing the specific residues involved and the energetic landscape of membrane disruption. Such simulations can track key structural parameters over time, as illustrated in the hypothetical data below.

Table 1: Illustrative Parameters from a Hypothetical MD Simulation of this compound This table is a representative example of data generated from MD simulations and is for illustrative purposes.

Simulation Time (ns)RMSD of Backbone (Å)Radius of Gyration (Rg) (Å)Solvent Accessible Surface Area (SASA) (Ų)
00.0015.27500
101.5415.17550
201.8915.47600
302.1015.57620
402.0515.67610
502.1515.57630

Advanced Molecular Docking Algorithms for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netcbu.edu.tr This method is pivotal in structure-based drug design and target identification. Advanced algorithms, such as those used in AutoDock Vina, can screen large libraries of compounds to identify potential ligands for a protein of interest. researchgate.netcbu.edu.tr

An in silico study investigated the potential of several proteins from Vipera ammodytes ammodytes venom, including this compound, as inhibitors of molecular targets from the SARS-CoV-2 virus. researchgate.netcbu.edu.tr Using AutoDock Vina, researchers performed molecular docking of this compound against the viral main protease (3CLpro) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. researchgate.netcbu.edu.tr The study calculated the binding energies for these interactions, where more negative values indicate a more favorable and stable binding. researchgate.net this compound showed favorable binding energies for both targets, suggesting a potential interaction. researchgate.netcbu.edu.tr

Table 2: Molecular Docking Results of this compound with SARS-CoV-2 Targets Data sourced from an in silico study evaluating Vipera ammodytes venom proteins. researchgate.netcbu.edu.tr

LigandTarget ProteinBinding Energy (kcal/mol)
This compoundMain protease (3CLpro)-7.6
This compoundAngiotensin-Converting Enzyme 2 (ACE2)-8.9

These docking studies provide a critical first step in identifying novel protein-protein interactions and can guide further experimental validation to confirm the biological relevance of the predicted binding. nih.gov

Chromatographic and Proteomic Techniques for Isolation and Characterization of this compound and Related Molecules

The isolation and characterization of this compound from the complex protein mixture of snake venom rely on a combination of advanced chromatographic and proteomic strategies. mdpi.com Modern proteomic analysis, or "venomics," provides a comprehensive qualitative and quantitative overview of the venom's composition. researchgate.net

Deep proteomic analyses of Vipera ammodytes ammodytes venom have successfully identified and quantified its constituent protein families. mdpi.com The "shotgun" or "bottom-up" proteomic approach is commonly used, which involves the enzymatic digestion of venom proteins, typically with trypsin, followed by mass spectrometry to identify the resulting peptides. mdpi.comcsic.es These studies have revealed that phospholipases A2 (PLA2s), the family to which this compound belongs, constitute a significant portion of the venom's proteome. mdpi.com

Table 3: Relative Abundance of Major Protein Families in Vipera ammodytes ammodytes Venom Data adapted from proteomic analyses of V. a. ammodytes venom. mdpi.commdpi.com

Protein FamilyRelative Abundance (%)Primary Function
Snake Venom Metalloproteinases (svMP)20.30Hemorrhage, fibrinogenolysis
Snake Venom Serine Proteases (svSP)9.47 - 20.00Coagulation cascade interference
Phospholipases A2 (PLA2)11.60 - 44.96Neurotoxicity, myotoxicity, cardiotoxicity
C-type Lectin-like Proteins (CTL)2.99Anticoagulant, procoagulant
L-amino-acid Oxidases (LAAO)6.41Apoptosis induction, cytotoxicity
Disintegrins (DI)VariableInhibit platelet aggregation
Cysteine-Rich Secretory Proteins (CRISP)3.41Ion channel blockade

For the initial separation of venom components, various chromatographic techniques are employed. mdpi.com Fast Protein Liquid Chromatography (FPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are frequently used to fractionate the crude venom based on properties like size and hydrophobicity. researchgate.net These methods can be combined with electrophoretic techniques, such as two-dimensional gel electrophoresis (2-DGE), for higher resolution separation and determination of a protein's molecular weight and isoelectric point. mdpi.com

Affinity chromatography is a particularly powerful technique for isolating specific proteins or identifying interacting partners. molekulske-interakcije.si Immuno-affinity chromatography, which uses immobilized antibodies, has been successfully applied to isolate PLA2s from various snake venoms. mdpi.comnih.gov In a study on V. a. ammodytes venom, immuno-affinity chromatography was used to identify proteins that interact with ammodytoxins, which are neurotoxic PLA2s closely related to this compound. molekulske-interakcije.si This approach not only purifies the target protein but also isolates its binding partners, revealing functional protein complexes within the venom. molekulske-interakcije.si Such techniques are invaluable for characterizing the molecular neighborhood of this compound and understanding how its function might be modulated by other venom components.

Compound Reference Table

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of ammodytin L?

To characterize this compound’s structural properties, researchers should employ techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve its 3D conformation. Comparative analysis using correlation coefficients (e.g., averaged kick maps) can validate structural consistency across different experimental maps (e.g., UN, ML, AK, SA), as demonstrated by correlation values ranging from 0.81 to 0.85 in prior studies . Additionally, sequence alignment tools (e.g., BLAST) and databases like UniProt should be used to confirm its homology with related proteins.

Q. How can researchers differentiate this compound from structurally similar proteins in biochemical assays?

Differentiation requires a combination of mass spectrometry for precise molecular weight determination and functional assays (e.g., enzymatic activity tests) to assess unique biological roles. For structural distinctions, tools like PyMOL can visualize domain-specific variations, while statistical validation (e.g., t-tests on correlation coefficients) ensures robustness against noise . Cross-referencing with primary literature via SciFinder or Reaxys is critical to avoid misidentification .

Advanced Research Questions

Q. What statistical frameworks are optimal for analyzing structural correlation data in this compound studies?

Advanced analysis should incorporate multivariate statistics (e.g., ANOVA) to compare correlation coefficients across experimental maps (e.g., averaged kick maps vs. single-particle analysis). For instance, this compound’s correlation values (0.81–0.85) in different maps suggest high consistency, but outlier detection methods (e.g., Grubbs’ test) should be applied to identify anomalous data points . Error bars and standard deviation calculations are essential for graphical representations to highlight variability .

Q. How should contradictions in structural data (e.g., conflicting correlation coefficients) be resolved?

Contradictions may arise from methodological differences (e.g., resolution limits in crystallography vs. cryo-EM). To reconcile these, researchers should:

  • Replicate experiments under standardized conditions .
  • Perform meta-analyses of existing datasets to identify systemic biases .
  • Use hybrid approaches, such as integrating cryo-EM with molecular dynamics simulations, to validate structural hypotheses .

Q. What strategies ensure reproducibility in this compound functional studies?

Reproducibility requires:

  • Detailed protocols for protein purification and assay conditions, including buffer composition and temperature controls .
  • Open sharing of raw data (e.g., crystallographic maps) in repositories like the Protein Data Bank.
  • Independent validation by collaborating labs, with explicit documentation of deviations from original methods .

Methodological and Ethical Considerations

Q. How can researchers design experiments to maximize both novelty and feasibility in this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to optimize protein yield and stability.
  • Novelty : Explore understudied functional roles, such as this compound’s interaction with phospholipase A2 homologs.
  • Ethical : Adhere to institutional guidelines for biochemical waste disposal .

Q. What are the best practices for addressing peer review critiques on this compound research?

  • For methodological critiques: Provide raw data or supplementary analyses (e.g., re-processed correlation maps) in appendices .
  • For theoretical disagreements: Cite conflicting evidence (e.g., lower correlation coefficients in alternative studies) and propose follow-up experiments .

Key Data from Prior Studies

Experimental MapCorrelation Coefficient (this compound)
UN0.81
ML0.84
AK0.84
SA0.85
Table adapted from averaged kick map analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.